molecular formula C9H15NO3S B2991779 N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide CAS No. 2159019-78-8

N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide

Cat. No.: B2991779
CAS No.: 2159019-78-8
M. Wt: 217.28
InChI Key: GUWOCFYELZBMHV-UHFFFAOYSA-N
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Description

N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C9H15NO3S and a molecular weight of 217.28. This compound is characterized by the presence of a dioxothiolan ring, which is a sulfur-containing heterocycle, and an amide group attached to a prop-2-enyl chain.

Preparation Methods

The synthesis of N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide typically involves the reaction of a suitable thiol with an appropriate amide precursor under controlled conditions. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating its nucleophilic attack on the amide precursor. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the dioxothiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes, particularly those involving sulfur chemistry.

Mechanism of Action

The mechanism of action of N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide involves its interaction with molecular targets through its reactive functional groups. The dioxothiolan ring can interact with biological molecules, potentially disrupting their normal function. The amide group can form hydrogen bonds with target proteins, influencing their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide can be compared with other sulfur-containing amides, such as:

    N-[2-(1,1-Dioxothiolan-2-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-[2-(1,1-Dioxothiolan-2-yl)ethyl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group. The uniqueness of this compound lies in its specific combination of the dioxothiolan ring and the prop-2-enamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-2-9(11)10-6-5-8-4-3-7-14(8,12)13/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWOCFYELZBMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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